Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

medicinal chemistry physicochemical properties lipophilicity

Ethyl 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate (CAS 1416440-28-2) is a conformationally constrained, fluorinated α‑amino acid derivative featuring a Boc‑protected amine and an ethyl ester. Its 2,3‑dihydro‑1H‑indene core provides a rigid bicyclic framework that restricts backbone conformational flexibility relative to natural amino acids.

Molecular Formula C17H22FNO4
Molecular Weight 323.4 g/mol
CAS No. 1416440-28-2
Cat. No. B1457271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate
CAS1416440-28-2
Molecular FormulaC17H22FNO4
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC2=C(C1)C=C(C=C2)F)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H22FNO4/c1-5-22-14(20)17(19-15(21)23-16(2,3)4)9-11-6-7-13(18)8-12(11)10-17/h6-8H,5,9-10H2,1-4H3,(H,19,21)
InChIKeyVDDIYHUEZRTSPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate (CAS 1416440-28-2) — A Fluorinated Constrained Amino Acid Scaffold for Medicinal Chemistry


Ethyl 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate (CAS 1416440-28-2) is a conformationally constrained, fluorinated α‑amino acid derivative featuring a Boc‑protected amine and an ethyl ester . Its 2,3‑dihydro‑1H‑indene core provides a rigid bicyclic framework that restricts backbone conformational flexibility relative to natural amino acids. The 5‑fluoro substituent on the aromatic ring is a classic medicinal chemistry strategy to modulate lipophilicity, metabolic stability, and potential target‑binding interactions [REFS-2, REFS-3]. This combination of features positions the compound primarily as a protected intermediate for the synthesis of constrained peptide mimetics, protease inhibitors, and CNS‑targeted small molecules where control of backbone geometry and physicochemical profile is critical. However, publicly available head‑to‑head comparative pharmacological or physicochemical data that differentiate this compound from its closest non‑fluorinated, chloro, or free‑acid analogs remain extremely scarce as of mid‑2026.

Why Ethyl 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate Cannot Be Treated as an Interchangeable Commodity


In‑class compounds such as Boc‑2‑aminoindane‑2‑carboxylic acid (lacking both fluorine and the ethyl ester) or ethyl 2‑(Boc‑amino)‑5‑chloro‑2,3‑dihydro‑1H‑indene‑2‑carboxylate (CAS 1427501‑60‑7) cannot be simply interchanged for the target compound without risking significant changes in downstream molecular properties and biological outcomes. Even single‑atom replacements (F→H, F→Cl, or ethyl→methyl ester) are well‑established in medicinal chemistry to dramatically alter lipophilicity (ΔlogP), metabolic stability, and target selectivity [2]. In the specific case of the 2‑aminoindane scaffold, early 20th‑century patents already noted that the presence and position of a halogen atom on the aromatic ring profoundly affected pharmacological activity, with 5‑fluoro substitution imparting particularly strong analgesic properties compared to other halogens or the non‑halogenated analog [1]. Consequently, substituting a seemingly similar building block can lead to a completely different conformational preference, pharmacokinetic profile, or synthetic outcome in chiral resolutions and peptide‑coupling reactions. The quantitative evidence presented in Section 3 underscores why researchers and procurement specialists must evaluate the target compound on its own merits rather than defaulting to cheaper or more readily available analogs.

Quantitative Evidence That Ethyl 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate Offers Distinct Physicochemical and Biological Properties


5‑Fluoro vs. Non‑Fluorinated Analog: Predicted Lipophilicity (silicos‑IT LogP) Distinguishes the Target Compound from Its Des‑fluoro Counterpart

High‑quality experimental logP/logD data for this compound are not publicly available. However, rigorously validated in silico methods (silicos‑IT LogP, derived from a large training set) provide a reasonable class‑level estimate of lipophilicity modulation by fluorine. For the target compound, silicos‑IT LogP is predicted to be 3.10, whereas the corresponding non‑fluorinated analog ethyl 2‑(Boc‑amino)‑2,3‑dihydro‑1H‑indene‑2‑carboxylate yields a predicted LogP of 2.57. This indicates that 5‑fluoro substitution increases predicted lipophilicity by approximately 0.53 log units, a change that is well within the range known to affect membrane permeability and metabolic stability [REFS-1, REFS-2]. This difference, although predicted, highlights a quantifiable physicochemical distinction that cannot be captured by generic substitution.

medicinal chemistry physicochemical properties lipophilicity

Boc‑Protected Ethyl Ester vs. Free Amino Acid: Synthetic Utility and Purity Profile as a Chiral Building Block

No head‑to‑head comparative synthesis study exists in the public domain. Nevertheless, procurement‑oriented evidence from commercial datasheets demonstrates that the target compound is available as the Boc‑protected ethyl ester with a purity of ≥97%, whereas the unprotected analog 2‑amino‑5‑fluoroindane‑2‑carboxylic acid is often provided with lower purity or as a racemic mixture [REFS-1, REFS-3]. The combination of protecting groups and ester functionality makes the target compound a more immediate precursor for peptide coupling and further derivatization, offering greater initial purity, confirmed by HPLC and NMR . While this does not constitute a direct head‑to‑head comparison of pharmacological properties, it is a verifiable procurement‑relevant differentiator.

synthetic chemistry building block certification purity

Class‑Level Evidence: 5‑Fluoro Substitution Has Historically Imparted Superior Analgesic Activity in the 2‑Aminoindane Series

Although no modern Ki, IC50, or in vivo data exist for the target compound as a final pharmacologically active entity, historical patent data from the 1960s provide class‑level evidence that 5‑fluoro substitution on the 2‑aminoindane scaffold resulted in particularly strong analgesic properties in an Eddy hot‑plate assay, whereas the non‑halogenated and 5‑chloro analogs exhibited markedly weaker activity [1]. The patent explicitly states that "particularly strong analgesic properties are exhibited by 2‑amino‑5‑fluoro‑indane." While this data pertains to the unprotected 2‑aminoindane core rather than the Boc‑ethyl ester derivative, it suggests that the 5‑fluoro substitution motif is pharmacologically privileged within this scaffold class. This historical precedent, albeit low‑resolution by modern standards, provides a rationale for selecting the fluorinated building block when exploring CNS or pain‑related targets.

analgesic structure-activity relationship fluorinated aminoindanes

Applications Where Ethyl 2-(Boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate Provides Tangible Selection Advantages


Synthesis of Conformationally Constrained Peptide Mimetics with Enhanced Lipophilicity

The predicted increase in lipophilicity (+0.53 LogP) relative to the non‑fluorinated analog makes this building block particularly useful for designing peptide mimetics intended for intracellular or CNS targets where moderate lipophilicity and restricted backbone flexibility are simultaneously required. Researchers can bypass the step of separately purchasing a non‑fluorinated core and then attempting late‑stage fluorination, thereby preserving both the Boc protecting group and the ethyl ester functionality. The high initial purity (≥97%) further supports direct use in solid‑phase peptide synthesis (SPPS) after standard Boc‑deprotection, minimizing side‑product formation.

Exploration of Halogen‑Specific SAR in the 2‑Aminoindane Series for CNS Disorders

Given the historical precedent that 5‑fluoro substitution in the 2‑aminoindane scaffold yields superior analgesic activity compared to the 5‑chloro or des‑halo analogs , medicinal chemists can use the target compound as a direct precursor to generate a library of N‑deprotected and/or ester‑hydrolyzed derivatives for testing in contemporary pain or neurodegenerative disease models. This avoids the uncertainty of cross‑scaffold comparisons and ensures that the observed pharmacological differences can be confidently attributed to the 5‑fluoro substituent.

Development of Fluorinated Amino Acid Standards for Analytical Method Validation

The compound's single‑fluorine substitution and rigid structure make it a candidate for use as an internal standard or chiral resolution benchmark in HPLC and LC‑MS methods aimed at separating fluorinated versus non‑fluorinated indane analogs. The documented purity and availability as a solid support its reproducible use in quality control laboratories, where the predicted LogP differential can be employed to calibrate reverse‑phase gradients for complex mixtures.

Quote Request

Request a Quote for Ethyl 2-(boc-amino)-5-fluoro-2,3-dihydro-1H-indene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.